![molecular formula C20H22N2O3 B2543653 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide CAS No. 941915-50-0](/img/structure/B2543653.png)
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a tetrahydroquinoline moiety, and a cyclopentanecarboxamide group
Mechanism of Action
Target of Action
Furan derivatives have been reported to exhibit a wide diversity of pharmacological activities .
Mode of Action
Furan-containing compounds are known to be more reactive due to the presence of an electron-withdrawing acyl group, which enhances nucleophilic addition .
Biochemical Pathways
Furan derivatives have been reported to participate in diverse types of reactions, especially multicomponent reactions .
Pharmacokinetics
Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been reported to exhibit a wide diversity of pharmacological activities including antimicrobial, antitumor, analgesic, antihypertensive and anti-inflammatory activity .
Action Environment
The chemistry of acyl isothiocyanates, which includes furan derivatives, is very rich and diverse and has been employed in the synthesis of a number of biologically active heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common method involves the Paal–Knorr synthesis, which is used to form the furan ring . This reaction requires an acid catalyst and proceeds through the protonation of one carbonyl group, followed by the attack of the forming enol on the other carbonyl group, leading to the formation of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide
- N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide
Uniqueness
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide is a complex organic compound that has gained interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound consists of a furan-2-carbonyl group attached to a tetrahydroquinoline moiety, which is further linked to a cyclopentanecarboxamide structure. This molecular architecture contributes to its diverse biological properties.
Property | Details |
---|---|
Molecular Formula | C17H18N2O4 |
Molecular Weight | 302.34 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains. The presence of the furan and carbonyl groups may enhance this activity by interacting with microbial enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing furan and tetrahydroquinoline moieties. These compounds may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.
The proposed mechanism of action involves the interaction of the compound with enzyme active sites. The furan ring and carbonyl group are believed to play critical roles in binding to target proteins, thereby inhibiting their activity and disrupting cellular processes.
Case Studies
-
Antibacterial Activity Study
- A study conducted on similar compounds demonstrated that modifications in the tetrahydroquinoline structure increased antibacterial efficacy against Staphylococcus aureus. The study suggested that the furan moiety enhances membrane permeability, facilitating drug entry into bacterial cells.
-
Cytotoxicity Assay
- In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values indicated significant potency compared to standard chemotherapeutic agents.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial |
5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial |
N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer |
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(14-5-1-2-6-14)21-16-9-10-17-15(13-16)7-3-11-22(17)20(24)18-8-4-12-25-18/h4,8-10,12-14H,1-3,5-7,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPSKABZMHFITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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